Methyl 2-Fluoro-4-nitrophenylacetate
Description
Academic Significance and Research Context of Fluorinated Nitroaromatic Acetates
Fluorinated nitroaromatic acetates represent a class of organic compounds that are of considerable interest to the scientific community. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. google.comchemicalbook.com Properties such as metabolic stability and bioavailability can be enhanced, making fluorinated compounds highly valuable in medicinal chemistry. google.com The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and can also be readily transformed into other functional groups, most notably an amino group. This amino group is a key precursor for the construction of a wide array of heterocyclic systems.
The academic significance of fluorinated nitroaromatic acetates lies in their versatility as synthetic intermediates. They are key components in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comwikipedia.org The phenylacetic acid moiety itself is a common structural motif in many biologically active compounds. Therefore, the combination of the fluorine atom, the nitro group, and the methyl acetate (B1210297) function on a single phenyl ring provides a multifunctional scaffold for organic synthesis.
Strategic Positioning of Methyl 2-Fluoro-4-nitrophenylacetate in Synthetic Chemistry
This compound is strategically positioned in synthetic chemistry as a versatile building block. Its structure contains three key functional groups that can be manipulated selectively: the ester, the nitro group, and the fluorine atom on the aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of complex organic molecules.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used in coupling reactions. mdpi.com The nitro group can be reduced to an amine, which is a gateway to the synthesis of numerous nitrogen-containing heterocycles, a common feature in many pharmaceutical agents. wikipedia.org The fluorine atom, in addition to modifying the properties of the final molecule, can also participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with other halogens.
The primary utility of this compound is as an intermediate in multi-step synthetic sequences. For instance, the reduction of the nitro group to an amine, followed by reaction of the amino group and/or the acetate moiety, can lead to the formation of various heterocyclic structures, such as those found in medicinal chemistry. Its role as a precursor for more complex molecules underscores its strategic importance in the design and execution of synthetic routes towards new chemical entities.
Detailed Research Findings
While specific research articles detailing the synthesis and reactivity of this compound are not abundant in publicly accessible literature, its preparation can be inferred from established synthetic methodologies for structurally related compounds.
A plausible and commonly employed route to phenylacetic acids involves the reaction of a corresponding substituted benzene (B151609) with a haloacetate. In the case of 2-fluoro-4-nitrophenylacetic acid, the parent acid of the title compound, a likely synthesis would involve the reaction of 2-fluoro-4-nitrobenzene with a bromoacetate (B1195939) ester followed by hydrolysis. mdpi.com A general method for preparing 2-nitro-4-substituted phenylacetic acids involves the nitration of a 4-substituted halobenzene, followed by reaction with a cyanoacetate (B8463686) derivative and subsequent hydrolysis. nih.gov
The ester, this compound, would then be synthesized via the esterification of the parent carboxylic acid, 2-fluoro-4-nitrophenylacetic acid. Standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, would be employed.
The chemical reactivity of this compound is dictated by its functional groups. The nitro group can be selectively reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media. This transformation is a cornerstone in the use of this compound as a building block for nitrogen-containing heterocycles. The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 337529-74-5 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELCQQSVRXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593184 | |
| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337529-74-5 | |
| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Route Development for Methyl 2 Fluoro 4 Nitrophenylacetate
Esterification and Transesterification Strategies in the Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate and its Analogs
Esterification and transesterification are fundamental processes in the synthesis of this compound and its analogs. These reactions focus on the formation of the ester group, a key structural feature of the target molecule.
Acid-Catalyzed Esterification Protocols for Phenylacetic Acid Derivatives
Acid-catalyzed esterification is a traditional and widely employed method for synthesizing esters from carboxylic acids and alcohols. In the context of phenylacetic acid derivatives, this reaction is typically facilitated by strong acid catalysts.
The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. A key challenge in this process is the equilibrium nature of the reaction, often requiring the removal of water to drive the reaction towards the product side. researchgate.netacs.org
Several types of catalysts have been explored to improve the efficiency and environmental footprint of this reaction. While homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can lead to separation and corrosion issues. researchgate.netacs.org Consequently, heterogeneous solid acid catalysts, such as montmorillonite (B579905) nanoclays and zeolites, have gained attention. acs.orgnih.gov These catalysts offer advantages like reusability, operational simplicity, and environmental friendliness. nih.gov For instance, Al³⁺-montmorillonite nanoclay has demonstrated significant activity in the esterification of phenylacetic acid, providing yields comparable to conventional methods. nih.gov
The choice of reactants and reaction conditions significantly influences the outcome. For example, the esterification of phenylacetic acid with different substituted phenols showed that steric factors can affect the yield, with p-cresol (B1678582) giving a higher yield than o-cresol. nih.gov Microwave irradiation has also been investigated as an alternative heating method, demonstrating the potential for higher yields in shorter reaction times compared to conventional heating. acs.org
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Al³⁺-montmorillonite nanoclay | Phenylacetic acid and p-cresol | High activity, comparable to commercial catalysts. Environmentally friendly and reusable. | nih.gov |
| H-β Zeolite | Phenylacetic acid and p-cresol | Microwave heating superior to conventional heating, leading to higher yields in shorter times. | acs.org |
| Amberlyst-15 | Phenylacetic acid and hydroxylated derivatives | Achieved high selectivity and yield (around 80%) under solvent-free conditions. | researchgate.net |
Transesterification Approaches Utilizing Acyl Chlorides
This method involves the reaction of an acyl chloride with an alcohol. The high reactivity of the acyl chloride drives the reaction to completion, often without the need for a catalyst. However, the reaction produces hydrogen chloride as a byproduct, which typically requires a base to be neutralized. While this specific transesterification for this compound is not extensively detailed in the provided context, the general principles of acyl chloride chemistry are well-established in organic synthesis.
Nucleophilic Substitution Reactions in the Formation of Fluoro-Nitrophenylacetates
Nucleophilic substitution reactions are pivotal in introducing the fluorine and nitro groups onto the phenyl ring, as well as in the formation of the acetate (B1210297) side chain.
Substitution of Halogenated Precursors and Aromatic Substitution Reactions
The synthesis of fluoro-nitrophenylacetates often begins with a precursor molecule that already contains some of the desired functional groups. Nucleophilic aromatic substitution (SNA_r) is a key reaction for introducing substituents onto an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. youtube.com
In the context of this compound, a plausible synthetic route could involve the nucleophilic substitution of a halogen on a di-substituted benzene (B151609) ring. For instance, a precursor like 2,4-dinitrofluorobenzene could potentially undergo substitution of one of the nitro groups, although selective substitution would be a challenge.
A more direct approach involves the fluorination of a nitrophenyl compound. The presence of a nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions. youtube.com Therefore, a precursor like a 2-chloro-4-nitrophenylacetate derivative could undergo nucleophilic fluorination. Fluoride (B91410) ions, often from sources like potassium fluoride or cesium fluoride, can act as the nucleophile to displace the chlorine atom. nih.gov The efficiency of this reaction is influenced by the solvent, temperature, and the nature of the leaving group. Fluorine itself is a highly effective leaving group in nucleophilic aromatic substitution due to its high electronegativity, which polarizes the carbon-fluorine bond. youtube.com
Regioselectivity and Mechanistic Considerations in Fluorination Pathways
The precise placement of the fluorine atom on the aromatic ring is critical, and this is governed by the principles of regioselectivity. In fluorination reactions, several factors influence where the fluorine atom will be introduced, including electronic effects, steric hindrance, and the nature of the fluorinating agent. numberanalytics.comnumberanalytics.com
Electronic effects play a significant role; electron-rich sites are more susceptible to electrophilic fluorination, while electron-deficient sites are favored in nucleophilic fluorination. numberanalytics.com In the case of nitrophenyl compounds, the electron-withdrawing nitro group directs incoming nucleophiles to the ortho and para positions. youtube.com
The mechanism of fluorination can proceed through electrophilic, nucleophilic, or radical pathways. numberanalytics.com
Electrophilic fluorination involves an electrophilic fluorine source, such as Selectfluor®, attacking an electron-rich aromatic ring. numberanalytics.comresearchgate.net
Nucleophilic fluorination involves a nucleophilic fluoride source displacing a leaving group. nih.govnumberanalytics.com This is a common pathway in S_NAr reactions.
Radical fluorination can also occur, often initiated by photolysis, where a radical intermediate reacts with a fluorinating agent. numberanalytics.comucl.ac.uk The stability of the resulting radical intermediate often dictates the site of fluorination. ucl.ac.uk
Achieving high regioselectivity often requires careful control of the substrate, reagent, and catalyst. numberanalytics.com For instance, directing groups on the substrate can guide the fluorinating agent to a specific position. numberanalytics.com
| Factor | Influence on Regioselectivity | Reference |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups direct nucleophiles to ortho/para positions. Electron-donating groups direct electrophiles to ortho/para positions. | youtube.comnumberanalytics.com |
| Steric Effects | Bulky groups can hinder attack at nearby positions, favoring substitution at less hindered sites. | numberanalytics.com |
| Fluorinating Agent | The choice of electrophilic, nucleophilic, or radical fluorinating agent determines the reaction mechanism and can influence regioselectivity. | numberanalytics.comnumberanalytics.com |
| Catalyst | Catalysts can be used to control the regioselectivity of the fluorination reaction. | numberanalytics.com |
Condensation Reactions in Related Nitrophenylacetate Synthesis
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. slideshare.netlibretexts.org While not directly described for the final step of this compound synthesis in the provided information, related condensation reactions are crucial for building the carbon skeleton of nitrophenylacetate derivatives.
A relevant example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. slideshare.net For instance, a substituted nitrobenzaldehyde could react with a malonic ester derivative in a Knoevenagel condensation. The resulting product could then be further modified to yield the desired nitrophenylacetate.
Another pertinent reaction is the Claisen condensation, which involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. youtube.com This type of reaction is essential for forming carbon-carbon bonds.
In a broader context, the synthesis of precursors for this compound might involve condensation reactions. For example, the preparation of 2,4,5-trifluorophenylacetic acid involves a condensation step between 2,4,5-trifluoronitrobenzene and diethyl malonate. google.com This highlights the importance of condensation chemistry in constructing the foundational structures of complex aromatic compounds.
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
The efficient synthesis of this compound is a critical aspect of its utility as a chemical intermediate. Optimization of the synthetic process involves a systematic investigation of reaction parameters to maximize yield, minimize impurities, and ensure scalability. Key areas of focus include the selection of appropriate solvent systems, the catalytic approach, and the development of robust purification protocols.
The choice of solvent and catalyst is paramount in directing the outcome of the synthesis of this compound and related compounds. The solvent not only facilitates the dissolution of reactants but can also significantly influence reaction rates and selectivity by stabilizing transition states or intermediates. Similarly, the catalyst's role is crucial in lowering the activation energy of the desired reaction pathway.
One common precursor route involves a Friedel-Crafts acylation reaction to build the substituted phenyl ring structure. google.com In such reactions, the solvent and catalyst system must be carefully selected. Solvents typically used for these types of acylations include chlorinated hydrocarbons and nitroaromatics, while the catalyst is almost always a Lewis acid. google.com The molar ratio of the reactants to the Lewis acid catalyst is a critical parameter to control, with a ratio of approximately 1:1.1 often being preferred to drive the reaction efficiently. google.com
Research into related syntheses, such as the formation of 4-fluoro-2-methylbenzoic acid, highlights the effectiveness of specific Lewis acids. google.com While several Lewis acids like zinc chloride, boron trifluoride, and ferric trichloride (B1173362) are viable, anhydrous aluminum trichloride is frequently preferred for its high activity. google.com The choice of solvent in these systems can also be critical, with 1,2-dichloroethane (B1671644) often being the preferred medium. google.com
The following table summarizes representative solvent and catalyst systems used in reactions pertinent to the synthesis of precursors for this compound.
Table 1: Impact of Solvent and Catalyst Systems on Acylation Reactions
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| m-Fluorotoluene | Trichloroacetyl chloride | Anhydrous aluminum trichloride | 1,2-Dichloroethane | -5 to 10 | High | google.com |
In other synthetic steps, such as cyanation reactions on related fluoro-nitro-aromatic compounds, polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) are employed to facilitate the nucleophilic substitution. patsnap.comgoogle.com The polarity of the solvent can impact charge separation and the distortion of the molecule's electron cloud, thereby influencing reactivity. researchgate.net
The following table illustrates the effect of different catalysts on the reduction of nitrophenols, a reaction type relevant to modifying the nitro group on the target molecule or its precursors.
Table 2: Catalyst Performance in Nitrophenol Reduction
| Catalyst Type | Reducing Agent | Substrate | Activity Trend | Reference |
|---|
Achieving high purity for this compound is essential for its subsequent use in pharmaceutical synthesis or other applications. The purification strategy must effectively remove unreacted starting materials, catalysts, and byproducts formed during the reaction. Common techniques include distillation and recrystallization.
Vacuum Distillation: This technique is particularly useful for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation of the molecule during purification. nih.gov For instance, in the synthesis of a key alkylating agent used for a related compound, vacuum distillation was crucial to remove a major impurity, 3-bromo-2-(bromomethyl)-1-propene, yielding a product with >95% purity. nih.gov
Recrystallization: This is a powerful method for purifying solid compounds. The principle relies on the differential solubility of the desired product and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product completely at an elevated temperature but allow for the formation of high-purity crystals upon cooling, while impurities remain dissolved in the mother liquor. google.com For a structurally related spiro-azetidine derivative, slow cooling of a hot solution in ethanol (B145695) was used to produce highly crystalline material with a purity greater than 99%. nih.gov This highlights that alcohol-based solvents can be effective for the purification of this class of compounds.
In some industrial processes for related isomers, purification challenges arise because the physical properties (boiling point and melting point) of the isomers are very similar, making separation by distillation or crystallization less efficient. google.com In such cases, a chemical purification method may be employed, where the crude mixture is reacted with a reagent like hydrazine (B178648) hydrate (B1144303) to form derivatives, which are then separated and hydrolyzed back to the purified isomer. google.com
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Fluoro 4 Nitrophenylacetate
Transformations of the Nitro Group
The nitro group on the aromatic ring is a key site for chemical transformations, primarily through reduction to an amino group or by participating in nucleophilic aromatic substitution reactions.
Reductive Methodologies for Amino Group Formation
The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. acs.org This reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine (B1172632) intermediates before the final aniline (B41778) product is formed. acs.orgnih.gov A variety of methods have been developed for this purpose, broadly categorized as metal-based reductions and catalytic hydrogenations. acs.org
The choice of reagent is crucial to ensure chemoselectivity, preserving other sensitive functional groups within the molecule, such as the ester and the carbon-fluorine bond. Metal/acid combinations, like tin (Sn) in concentrated hydrochloric acid (HCl) or iron (Fe) in acetic acid, are classic methods for this reduction. acs.orgyoutube.com Catalytic transfer hydrogenation, using reagents like triethylsilane with a Pd/C catalyst or formic acid with an iron catalyst, offers a milder alternative that is often compatible with a wide array of functional groups. organic-chemistry.org The table below summarizes several common methodologies applicable to the reduction of nitroarenes.
Table 1: Selected Reductive Methodologies for Nitroarenes
| Reagent/Catalyst | Conditions | Comments | Reference |
|---|---|---|---|
| Fe/HCl or Fe/NH4Cl | Aqueous or alcoholic solvent, heat | Classic, cost-effective method; widely used industrially. | acs.org |
| Sn/HCl | Concentrated HCl, often requires subsequent basification. | Effective but the tin salts produced can complicate purification. | youtube.com |
| H2, Pd/C | Hydrogen gas, often at atmospheric or slightly elevated pressure. | Clean and efficient, but may risk dehalogenation depending on conditions. | organic-chemistry.org |
| HSiCl3 / Tertiary Amine | Mild, metal-free conditions. | Tolerates many functional groups. | organic-chemistry.org |
| Tetrahydroxydiboron | Water as solvent, mild conditions. | A metal-free and chemoselective method. | organic-chemistry.org |
Nucleophilic Aromatic Substitution Reactions at the Nitro-Substituted Ring
The aromatic ring of Methyl 2-Fluoro-4-nitrophenylacetate is electron-deficient due to the strong electron-withdrawing effects of the nitro group (—NO₂) and, to a lesser extent, the fluorine atom. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). youtube.com In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov
For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. youtube.com In this compound, the nitro group is ortho to the fluorine atom, strongly activating it for substitution. Fluorine is an excellent leaving group in SNAr reactions, often more reactive than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comnih.gov
The nitro group itself can also be displaced, although this is generally less common than halogen displacement. researchgate.netresearchgate.net The relative reactivity depends on the substrate, nucleophile, and reaction conditions. researchgate.net A variety of nucleophiles, such as alkoxides, amines (e.g., morpholine), and thiolates, can displace the fluorine atom to yield a range of substituted phenylacetate (B1230308) derivatives. fishersci.com
Table 2: General Leaving Group Reactivity in SNAr
| Leaving Group | Relative Reactivity | Reason | Reference |
|---|---|---|---|
| -F | High | High electronegativity strongly polarizes the C-X bond, favoring the initial nucleophilic attack (rate-determining step). | youtube.comnih.gov |
| -Cl | Moderate | Less electronegative than fluorine, leading to a slower rate of attack. | nih.gov |
| -NO2 | Variable | Can act as a leaving group, but generally less facile than fluoride (B91410) displacement on activated rings. | researchgate.netresearchgate.net |
Reactions of the Methyl Ester Moiety
The methyl ester group is another key functional handle, primarily undergoing hydrolysis to the corresponding carboxylic acid or transesterification to other esters.
Hydrolysis Mechanisms and Kinetic Studies
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with water and a strong acid catalyst. chemguide.co.uk The mechanism, usually AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comucoz.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com After proton transfers, the methanol (B129727) molecule is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. youtube.comucoz.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is more commonly used for complete ester cleavage. libretexts.orgchemguide.co.uk The mechanism is typically BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, ejecting the methoxide (B1231860) ion (—OCH₃) as the leaving group. A rapid proton transfer from the newly formed carboxylic acid to the strongly basic methoxide ion forms the carboxylate salt and methanol. chemguide.co.uk The reaction is driven to completion by the formation of the resonance-stabilized and non-electrophilic carboxylate anion. chemrxiv.org
Kinetic studies of ester hydrolysis show that the reaction rate is influenced by the electronic nature of the substituents on the phenyl ring. ias.ac.in The electron-withdrawing nitro and fluoro groups on the phenyl ring of this compound would increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydroxide in base-catalyzed hydrolysis.
Derivatization via Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org This equilibrium-controlled process is typically driven to completion by using a large excess of the reactant alcohol as the solvent. wikipedia.orgmasterorganicchemistry.com
For this compound, transesterification can be used to synthesize other alkyl esters (e.g., ethyl, propyl, or butyl esters).
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., ethoxide for conversion to an ethyl ester) attacking the carbonyl carbon to form a tetrahedral intermediate, which then expels a methoxide ion. masterorganicchemistry.com
This reaction is a versatile method for modifying the ester portion of the molecule while leaving the functionalized aromatic ring intact. organic-chemistry.org
Reactivity of the α-Carbon and Phenyl Ring Functionalization
The presence of the phenyl ring and the ester group imparts reactivity to the adjacent methylene (B1212753) (—CH₂—) bridge, known as the α-carbon.
The hydrogen atoms on the α-carbon of phenylacetate esters are acidic because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. msu.edulibretexts.org The acidity of these α-hydrogens in this compound is further enhanced by the strong electron-withdrawing effect of the 2-fluoro-4-nitrophenyl group.
Deprotonation of the α-carbon with a suitable base generates a nucleophilic enolate intermediate. sketchy.com This enolate can react with various electrophiles in C-C bond-forming reactions, such as:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. msu.edu
Aldol-type Condensations: Reaction with aldehydes or ketones. msu.edu
Claisen Condensation: Dimerization of two ester molecules via an alpha C-H addition of one enolate to the carbonyl group of a second ester. msu.edu
These reactions allow for the elaboration of the side chain attached to the aromatic ring, providing a pathway to more complex molecular architectures. libretexts.org Further functionalization of the phenyl ring itself can be achieved through the SNAr reactions discussed previously or through C-H activation reactions, which can be facilitated by the directing effect of the nitro group. nih.gov
Reactions at the Methylene Bridge (e.g., α-hydrogen replacement)
The methylene (-CH2-) group in this compound is positioned between the electron-withdrawing methyl ester group (-COOCH3) and the 2-fluoro-4-nitrophenyl ring. This positioning significantly increases the acidity of the α-hydrogens, making them susceptible to removal by a base. The strong electron-withdrawing nature of the para-nitro group, transmitted through the aromatic ring, further enhances the acidity of these protons. This activation renders the methylene bridge a prime site for a variety of chemical transformations involving the replacement of its hydrogens.
The reactivity of this active methylene group is analogous to that observed in other compounds containing a methylene group flanked by two electron-withdrawing moieties. One of the most characteristic reactions of such compounds is the Knoevenagel condensation . wikipedia.orglumenlearning.comnih.gov This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone. wikipedia.org While specific studies on the Knoevenagel condensation of this compound are not extensively documented in publicly available literature, the principles of this reaction can be applied. In a typical Knoevenagel condensation, a weak base, such as an amine, is sufficient to deprotonate the active methylene group, forming a resonance-stabilized carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, leading to a new carbon-carbon bond. Subsequent dehydration often occurs to yield a stable α,β-unsaturated product.
The general susceptibility of the methylene bridge to deprotonation also allows for other α-hydrogen replacement reactions, such as alkylation and acylation, in the presence of a suitable base and electrophile. The acidity of the α-hydrogens in carbonyl compounds is a well-established principle, driven by the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in
Typical Reactions at Activated Methylene Bridges
| Reaction Type | Reactants | Catalyst/Conditions | General Product |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde or Ketone | Weak base (e.g., piperidine, pyridine) | α,β-Unsaturated ester |
| Alkylation | Alkyl halide | Strong base (e.g., sodium ethoxide, LDA) | α-Alkylated ester |
| Acylation | Acyl chloride or anhydride | Base | β-Keto ester |
Influence of Fluorine and Nitro Groups on Aromatic Reactivity
In the case of this compound, the fluorine atom is located at the ortho position and the nitro group at the para position relative to the point of attachment of the acetate (B1210297) side chain. For reactions involving the aromatic ring itself, these substituents dictate the regioselectivity and the rate of substitution. Specifically for nucleophilic aromatic substitution (SNAr) , the presence of strong electron-withdrawing groups ortho and para to a leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In this molecule, the fluorine atom can act as a leaving group in SNAr reactions. The para-nitro group strongly stabilizes the intermediate carbanion through resonance, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack. libretexts.org The rate of nucleophilic aromatic substitution on halogenated nitroaromatics often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the C-F bond to a greater extent, facilitating nucleophilic attack, which is the rate-determining step. youtube.com
The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett substituent constants (σ) . youtube.com These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of the constant reflects the strength of this effect. The Hammett equation illustrates a linear free-energy relationship between reaction rates or equilibrium constants and these substituent constants. libretexts.org
Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σmeta | σpara |
|---|---|---|
| -NO2 | +0.71 | +0.78 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
| -CH2COOCH3 | +0.07 | +0.12 |
Data sourced from established literature on Hammett constants.
The large positive σpara value for the nitro group (+0.78) highlights its powerful electron-withdrawing capability through resonance and induction. The positive σ value for fluorine indicates its net electron-withdrawing inductive effect, which outweighs its weaker resonance donation. The presence of both these groups makes the aromatic ring of this compound highly electron-deficient, predisposing it to nucleophilic attack, particularly at the carbon bearing the fluorine atom.
Structure Activity Relationship Studies and Analog Development Based on Methyl 2 Fluoro 4 Nitrophenylacetate
Systematic Investigations of Substituent Effects on Molecular Properties and Reactivity
The chemical behavior of methyl 2-fluoro-4-nitrophenylacetate is largely dictated by the interplay of electronic effects from its substituents on the phenyl ring and at the α-carbon. ucsb.edu Inductive and resonance effects, in particular, govern the electrophilicity of the aromatic ring and the acidity of the α-protons, which are key determinants of the compound's reactivity. ucsb.edu
Halogen atoms exert a significant influence on the properties of the phenylacetate (B1230308) ring primarily through their strong negative inductive effect (-I), which withdraws electron density from the aromatic system.
Ortho-fluoro Substitution: The fluorine atom at the C2 (ortho) position in the parent compound, this compound, powerfully enhances the electrophilicity of the phenyl ring. This makes the ring more susceptible to nucleophilic attack, a key feature for its use in synthesis. The -I effect of fluorine also stabilizes the carbanion formed upon deprotonation of the α-carbon, thereby increasing the acidity of the α-hydrogens.
Chloro-Substituted Analogs: Replacing the ortho-fluoro with a chloro substituent introduces different steric and electronic properties. While chlorine is also electron-withdrawing, its inductive effect is weaker than that of fluorine. However, its larger atomic size can introduce greater steric hindrance around the ortho position, potentially influencing reaction rates and molecular conformation.
Di-fluoro Derivatives: Introducing a second fluorine atom onto the ring, for example at the C6 position to create a 2,6-difluoro-4-nitrophenylacetate derivative, would substantially increase the electron-withdrawing nature of the system. The additive -I effects of two fluorine atoms would render the aromatic ring highly electron-deficient and significantly increase the acidity of the α-protons, making it a highly reactive substrate for nucleophilic aromatic substitution and enolate-based reactions.
Table 1: Predicted Relative Effects of Halogen Substitution on Key Molecular Properties
| Derivative | Primary Electronic Effect | Ring Electrophilicity | α-Proton Acidity |
|---|---|---|---|
| Methyl 4-nitrophenylacetate | -I, -M (Nitro group) | Base | Base |
| Methyl 2-chloro -4-nitrophenylacetate | Strong -I (Cl) | Increased | Increased |
| Methyl 2-fluoro -4-nitrophenylacetate | Very Strong -I (F) | Highly Increased | Highly Increased |
| Methyl 2,6-di-fluoro -4-nitrophenylacetate | Additive Strong -I (2x F) | Maximally Increased | Maximally Increased |
The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, dramatically alters the electronic landscape of the phenylacetate molecule.
Enhanced Electrophilicity: A cyano group withdraws electron density through both the inductive (-I) and resonance (-M) effects. rsc.org If substituted on the aromatic ring (e.g., replacing the nitro group), it would significantly increase the ring's electrophilicity, making it highly activated towards nucleophilic aromatic substitution reactions.
Replacing the electron-withdrawing nitro or fluoro groups with electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) introduces competing electronic effects and the potential for hydrogen bonding.
Hydrogen Bonding: A hydroxyl group, particularly at the ortho position, can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with the ester carbonyl's oxygen atom. researchgate.net This interaction can influence the molecule's conformation and the stability of the ester group. researchgate.net
Hydrolysis Stability: Hydroxy and methoxy groups are electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). nih.gov The dominant +M effect increases electron density on the aromatic ring and can extend to the ester carbonyl, making the carbonyl carbon less electron-poor. semanticscholar.org This reduced electrophilicity at the carbonyl carbon would be expected to decrease the rate of hydrolysis compared to the parent nitro-substituted compound. semanticscholar.org Studies on substituted pyrrole (B145914) radical cations have shown that methoxy groups can confer significant stability to the molecule. nih.gov
Modifying the α-carbon by replacing one of its hydrogens with an alkyl or aryl group introduces significant steric and electronic changes. chemrxiv.org
Steric Hindrance: The introduction of substituents at the α-position creates steric bulk around the reaction center. nih.gov An α-methyl or α-ethyl group will sterically hinder the approach of nucleophiles to the ester carbonyl, potentially slowing down hydrolysis or other substitution reactions. researchgate.net An α-phenyl group would introduce even greater steric crowding. researchgate.net
Electronic Effects: Alkyl groups are weakly electron-donating and would slightly decrease the acidity of the remaining α-proton. An α-aryl group, such as a phenyl ring, can offer resonance stabilization to an adjacent radical or carbanionic intermediate, which can influence the pathways of certain reactions. Studies on related systems have shown that even substituents not directly conjugated to a reaction center can influence geometry and reactivity through steric pressure. nih.govresearchgate.net
Rational Design and Synthesis of Advanced Derivatives with Modified Biological or Synthetic Profiles
The insights gained from systematic SAR studies are instrumental in the rational design and synthesis of new molecules with tailored properties. nih.gov By strategically placing specific functional groups, derivatives of this compound can be optimized as advanced synthetic intermediates or as potential biologically active agents. nih.gov
Synthetic Intermediates: The highly electron-deficient aromatic ring of the parent compound and its analogs makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles (amines, alkoxides, thiolates), creating a library of complex substituted phenylacetate derivatives that can serve as building blocks for larger, more complex target molecules.
Biological Profiles: The core scaffold can be modified to target specific biological systems. For example, acetohydroxyacid synthase (AHAS) is a known target for herbicides, and nitrophenyl derivatives have been designed and synthesized as potential inhibitors of this enzyme. nih.gov By modifying the substituents on the phenyl ring and the acetate (B1210297) portion, the molecule's ability to fit into an enzyme's active site can be fine-tuned. Rational design, often aided by computational modeling, allows for the synthesis of compounds with improved inhibitory activity. nih.gov For instance, research on nitrofuran derivatives as inhibitors for Trypanosoma cruzi demonstrated that rational design could lead to compounds with significantly improved efficacy and selectivity. nih.gov The systematic study of substituent effects is key to optimizing these interactions and developing potent and selective enzyme inhibitors. nih.gov
Advanced Spectroscopic Characterization and Computational Structural Elucidation of Methyl 2 Fluoro 4 Nitrophenylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-fluoro-4-nitrophenylacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group.
The aromatic region will be the most complex due to the substitution pattern on the benzene (B151609) ring. The fluorine and nitro groups exert significant electronic effects, influencing the chemical shifts of the adjacent protons. The fluorine atom, being ortho to one of the protons, will introduce splitting (coupling) to that proton's signal. The nitro group, a strong electron-withdrawing group, will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
The methylene protons (—CH₂—) adjacent to the aromatic ring and the carbonyl group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by both the electron-withdrawing nature of the aromatic ring and the carbonyl group.
The methyl protons (—OCH₃) of the ester group are in a relatively shielded environment and will appear as a sharp singlet at a higher field (lower ppm).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~7.5 - 8.5 | Multiplet |
| Methylene-H (Ar-CH₂ -CO) | ~3.8 - 4.2 | Singlet |
| Methyl-H (-OCH₃ ) | ~3.7 - 3.9 | Singlet |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the eight unique carbon atoms of the core structure plus the methyl carbon.
The carbonyl carbon of the ester group will be the most deshielded, appearing at the lowest field. The aromatic carbons will have their chemical shifts significantly influenced by the attached fluorine and nitro groups. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The methylene carbon and the methyl carbon of the ester will appear at higher fields. miamioh.edu
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 - 172 |
| Aromatic (C-F) | ~158 - 162 (with large ¹JCF coupling) |
| Aromatic (C-NO₂) | ~145 - 149 |
| Aromatic (C-H & C-C) | ~115 - 140 (with smaller C-F couplings) |
| Methylene (Ar-C H₂-CO) | ~40 - 45 |
| Methyl (-OC H₃) | ~52 - 55 |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal will be influenced by the presence of the ortho-methylene acetate (B1210297) group and the para-nitro group. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons. The typical chemical shift range for a fluorine atom attached to an aromatic ring is between -100 and -140 ppm relative to a standard such as CFCl₃. wikipedia.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
In a GC-MS analysis, the sample is first separated based on its volatility and polarity by gas chromatography and then introduced into the mass spectrometer. For this compound, GC-MS would provide both the retention time of the compound and its mass spectrum.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (213.16 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (•OCH₃, 31 mass units) to give a fragment at m/z 182, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 mass units) to give a fragment at m/z 154. Another characteristic fragmentation would be the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a tropylium-like ion or other resonance-stabilized fragments. chemguide.co.uklibretexts.org
Predicted Fragmentation Pattern:
| m/z | Possible Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 182 | [M - •OCH₃]⁺ |
| 154 | [M - •COOCH₃]⁺ |
| 136 | [FC₆H₃NO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the ion. For this compound, with a molecular formula of C₉H₈FNO₄, the expected exact mass of the molecular ion would be calculated as follows:
Carbon: 9 x 12.00000 = 108.00000
Hydrogen: 8 x 1.00783 = 8.06264
Fluorine: 1 x 18.99840 = 18.99840
Nitrogen: 1 x 14.00307 = 14.00307
Oxygen: 4 x 15.99491 = 63.97964
Calculated Exact Mass ([M]⁺): 213.04375 Da
An experimental HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific vibrational modes of the chemical bonds. The analysis of the IR spectrum of this compound would reveal characteristic absorption bands that confirm its structural features.
The key functional groups expected in the molecule are the ester, the nitro group, the carbon-fluorine bond, and the aromatic ring. The ester group would be identified by a strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1735-1750 cm⁻¹. Additionally, the C-O-C stretching vibrations of the ester would produce signals in the 1000-1300 cm⁻¹ range.
The presence of the nitro group (NO₂) is confirmed by two distinct and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears at approximately 1345-1385 cm⁻¹.
The carbon-fluorine (C-F) bond, being strong and polar, would give rise to a significant absorption band in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The aromatic ring itself will show several characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring also influences the positions and intensities of weaker overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹.
A hypothetical data table summarizing the expected IR absorption peaks for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | Ester | 1735 - 1750 | Strong |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1345 - 1385 | Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |
| C-F Stretch | Fluoro Group | 1000 - 1400 | Strong |
| C-O-C Stretch | Ester | 1000 - 1300 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium |
| Aromatic C-H Bending (out-of-plane) | Aromatic Ring | < 900 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores present in this compound, namely the nitrated benzene ring and the ester carbonyl group, are responsible for its UV-Vis absorption profile.
The primary chromophore is the 4-nitrophenyl group. The benzene ring itself exhibits π → π* transitions, which are significantly influenced by the attached nitro (NO₂) and fluoro (F) substituents. The nitro group, a strong electron-withdrawing group, acts as an auxochrome and also possesses its own n → π* transition. The presence of the nitro group conjugated with the benzene ring typically results in a strong absorption band (an E-band, for ethylenic) and a weaker, longer-wavelength absorption band (a B-band, for benzenoid).
The fluoro substituent, being an auxochrome, can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the intensity of the absorption bands. The ester group's carbonyl (C=O) function also has a weak n → π* transition, which may be observed, though it is often obscured by the more intense absorptions of the aromatic system.
The solvent used for the analysis can also influence the position and intensity of the absorption peaks. A detailed analysis would involve recording the spectrum in solvents of differing polarities to observe any shifts in the λmax values, which can provide further information about the nature of the electronic transitions.
A table outlining the anticipated electronic transitions for this compound is provided below.
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (E-band) | Nitrated Aromatic Ring | 200 - 280 | High |
| π → π* (B-band) | Nitrated Aromatic Ring | 280 - 400 | Moderate |
| n → π | Nitro Group (NO₂) | > 300 | Low |
| n → π | Carbonyl (C=O) | ~280 | Very Low |
Crystallographic Studies for Solid-State Molecular Architecture and Intermolecular Interactions (e.g., X-ray Diffraction)
The analysis would reveal the planarity of the benzene ring and the orientation of the substituents. For instance, the nitro group is often found to be nearly coplanar with the aromatic ring to maximize conjugation. The conformation of the methyl acetate group relative to the ring would also be determined, defining the key torsion angles.
Furthermore, crystallographic analysis illuminates the intermolecular interactions that govern the packing of the molecules in the crystal lattice. In the case of this compound, several types of non-covalent interactions are expected to play a role. These could include C-H···O hydrogen bonds, where a hydrogen atom from the aromatic ring or the methyl group interacts with an oxygen atom of a nitro or ester group on an adjacent molecule. Given the presence of the electronegative fluorine atom, C-H···F interactions might also be present.
A summary of the kind of crystallographic data that would be obtained is presented in the table below.
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsion Angles | The conformation of the molecule, particularly the orientation of substituents. |
| Intermolecular Interactions | Details of hydrogen bonds (e.g., C-H···O), halogen bonds, and π-π stacking. |
| Crystal Packing Diagram | A visual representation of how molecules are arranged in the crystal lattice. |
Computational Chemistry and Theoretical Investigations of Methyl 2 Fluoro 4 Nitrophenylacetate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. karazin.ua By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, energy, and vibrational frequencies. researchgate.netmdpi.com For Methyl 2-Fluoro-4-nitrophenylacetate, DFT studies are instrumental in understanding its fundamental chemical nature and predicting its reactivity. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311G) to approximate the complex behavior of electrons within the molecule. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com These orbitals are critical in determining how a molecule interacts with other species. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for the molecule to act as an electron donor in a reaction.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons. A lower LUMO energy suggests the molecule is a better electron acceptor. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net
This analysis helps predict the charge transfer interactions within the molecule and its potential reaction pathways with electrophiles or nucleophiles. irjweb.com While specific DFT-calculated values for this compound are not publicly documented, the principles of FMO analysis allow for a qualitative prediction of its reactivity.
Table 1: Interpretation of Frontier Molecular Orbital Parameters
| Parameter | Description | Chemical Implication |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the capacity to donate electrons. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the capacity to accept electrons. Lower energy indicates a better electron acceptor. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. irjweb.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net The map is color-coded to indicate charge distribution:
Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. researchgate.net
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net
Green: Represents areas with a neutral or near-zero electrostatic potential. researchgate.net
For this compound, an MEP map would likely reveal:
Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group (NO₂) and the carbonyl oxygen of the ester group (C=O), making them the primary sites for interacting with electrophiles. mdpi.com
Positive Potential (Blue): Expected near the hydrogen atoms and potentially on the carbon atom of the carbonyl group.
The highly electronegative fluorine atom would also contribute significantly to the charge distribution, creating a localized region of negative potential.
This analysis provides a clear picture of the molecule's charge landscape, guiding predictions about its intermolecular interactions. chemrxiv.org
Molecular Modeling for Conformational Analysis and Stereochemical Insights
Molecular modeling techniques are used to determine the three-dimensional structure and conformational preferences of a molecule. A molecule can exist in different spatial arrangements, or conformers, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformer, which is the one with the lowest energy.
For structures like this compound, a key conformational aspect is the rotation around the bond connecting the phenyl ring and the acetyl group. A study on analogous 2′-fluoro-substituted acetophenones revealed a strong preference for the s-trans conformation, where the fluorine and carbonyl oxygen atoms are positioned away from each other to minimize repulsion. nih.gov This preference is driven by the minimization of dipole moments and steric hindrance between the electronegative fluorine and oxygen atoms. nih.gov It is highly probable that this compound also adopts a similar, more stable s-trans conformation, where the carbonyl group is oriented away from the fluorine atom on the benzene (B151609) ring.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates. nih.gov The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. mdpi.comrsc.org This helps to confirm whether the binding pose predicted by docking is maintained over a period of time in a simulated physiological environment. mdpi.com
For this compound, this process would be hypothetical as it is not a known drug and has no defined biological target. However, if a target were identified, the steps would be as follows:
Table 2: Hypothetical Workflow for Docking and MD Simulation
| Step | Description | Purpose |
|---|---|---|
| 1. Preparation | Obtain 3D structures of the protein target and this compound. | Prepare the molecules for simulation. |
| 2. Molecular Docking | Place the ligand into the protein's active site using a docking program (e.g., AutoDock Vina). | Predict the most likely binding pose and estimate binding affinity (docking score). nih.gov |
| 3. Complex Setup | Place the best-docked complex into a simulation box with water molecules and ions. | Create a realistic environment for dynamic simulation. |
| 4. MD Simulation | Run a simulation for a set duration (e.g., nanoseconds) to observe the complex's behavior. | Assess the stability of the ligand-protein interactions over time. mdpi.com |
| 5. Analysis | Analyze the trajectory for binding stability, conformational changes, and key interactions. | Validate the docking results and understand the dynamics of the interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The goal is to develop a model that can predict the activity of new, unsynthesized compounds based solely on their structure.
A QSAR study requires a dataset of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values). Various molecular properties, known as descriptors, are calculated for each molecule. These can include:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., LogP)
Topological descriptors: (e.g., connectivity indices)
Statistical methods are then used to build an equation that correlates these descriptors with the observed activity. As there is no documented biological activity or a series of related active compounds for this compound, a QSAR study is not currently feasible. However, this method remains a powerful tool in medicinal chemistry for optimizing lead compounds. researchgate.net
Applications and Advanced Research Trajectories of Methyl 2 Fluoro 4 Nitrophenylacetate in Specialized Fields
Role as a Key Intermediate in Complex Organic Synthesis
The molecular architecture of methyl 2-fluoro-4-nitrophenylacetate makes it an essential intermediate in the synthesis of more complex molecules. Its functional groups serve as handles for a variety of chemical transformations, enabling the construction of elaborate molecular frameworks for pharmaceuticals, agrochemicals, and materials science.
Precursor for Pharmaceutical and Medicinal Chemistry Compounds
The compound serves as a critical starting material or intermediate in the synthesis of various pharmaceutically active molecules. The fluoro and nitro groups on the aromatic ring are particularly important for modulating the electronic properties and biological activity of the target compounds.
A significant application is in the development of novel antibacterial agents. For instance, the structurally related compound 2-fluoro-4-nitroaniline (B181687) is a precursor to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a key intermediate for the potent anti-tuberculosis drug candidate TBI-223. nih.gov This highlights the utility of the 2-fluoro-4-nitrophenyl scaffold in creating advanced antibiotics. nih.gov Similarly, 4-(2-fluoro-4-nitrophenyl)morpholine, another derivative, is a crucial intermediate in the synthesis of Linezolid, an important oxazolidinone antibiotic used against multi-drug-resistant Gram-positive bacteria. newdrugapprovals.orgresearchgate.net
Furthermore, research into new antitubercular agents has led to the synthesis of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com These compounds have shown potent to moderate activity against Mycobacterium tuberculosis, with the most active derivative exhibiting a minimum inhibitory concentration (MIC) of 4 µg/mL. mdpi.com This demonstrates the value of the fluoronitrophenyl moiety in designing new therapeutic agents. mdpi.com The related compound, 2-fluoro-4-nitrobenzonitrile, derived from 2-fluoro-4-nitroaniline, is an intermediate for tyrosine kinase inhibitors, which are used in treating diseases like cancer. google.com
Table 1: Pharmaceutical Intermediates Derived from the 2-Fluoro-4-nitrophenyl Scaffold
| Intermediate Compound | Target Pharmaceutical/Class | Therapeutic Area | Reference |
|---|---|---|---|
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | TBI-223 | Anti-tuberculosis | nih.gov |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | Linezolid | Antibacterial (Oxazolidinone) | researchgate.net |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Novel antitubercular agents | Anti-tuberculosis | mdpi.com |
| 2-Fluoro-4-nitrobenzonitrile | Tyrosine kinase inhibitors | Anticancer | google.com |
Building Block for Agrochemical and Industrial Chemicals
The 2-fluoro-4-nitrophenyl structure is a recognized building block in the agrochemical industry. chemimpex.com Nitroaromatic compounds, in general, are precursors to a variety of fungicides and herbicides. nih.gov For example, 2-bromo-4-fluoro-6-nitrophenol (B1271563) has been shown to possess good fungicidal and weeding activity. google.com While specific examples detailing the direct conversion of this compound into a commercial agrochemical are not prevalent in readily available literature, its structural motifs are common in patented agrochemical compounds. The combination of the nitro group, a known toxophore in many pesticides, and the fluoro-substituent, which can enhance metabolic stability and binding affinity, makes this class of compounds promising for the development of new crop protection agents. google.comresearchgate.net
Synthesis of Dyes and Pigments
Aromatic nitro compounds, particularly nitroanilines, are foundational intermediates in the synthesis of azo dyes and pigments. chemimpex.com The precursor, 2-fluoro-4-nitroaniline, is explicitly mentioned as a crucial intermediate in the dye industry, where it contributes to the creation of vibrant color formulations. chemimpex.com The synthesis involves diazotization of the amino group followed by coupling with various aromatic compounds to generate a wide spectrum of colors. The presence of the nitro and fluoro groups can influence the final color and properties such as lightfastness and stability of the resulting dye.
Exploration of Biological Activity and Elucidation of Molecular Mechanisms
The inherent chemical features of this compound and its derivatives make them subjects of interest for direct biological activity screening. The nitro group, in particular, is a well-known pharmacophore and can be reduced within cells to produce reactive species that are toxic to microorganisms and cancer cells. nih.gov
Antitumor/Anticancer Research through Cell Proliferation Inhibition and Apoptosis Modulation
While direct studies on this compound are limited, extensive research on structurally related compounds provides a strong rationale for its potential in anticancer research. For example, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a more complex derivative, has demonstrated significant antitumor effects. oncotarget.com It shows high toxicity against breast cancer cell lines, such as MCF-7 (IC50 = 0.73 µM), by acting as a microtubule targeting agent, inducing mitotic arrest and cell death. oncotarget.com
Other research has focused on different scaffolds incorporating the fluoronitrophenyl moiety. A series of 3-fluoroazetidin-2-ones, designed as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, exhibited potent activity in MCF-7 human breast cancer cells, with IC50 values as low as 0.075 µM. nih.gov Similarly, novel thiosemicarbazide (B42300) derivatives have been evaluated for their anticancer activity, with some showing promising results against prostate cancer cell lines. mdpi.com Hybrid molecules combining a ciminalum moiety with a thiazolidinone ring containing a nitrophenyl group also showed significant cytotoxic effects on various tumor cells. nih.gov These findings collectively suggest that the fluoronitrophenyl group is a valuable component in the design of new anticancer agents that may function by inhibiting cell proliferation and modulating apoptosis.
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound/Derivative Class | Cancer Cell Line | Measured Activity (IC50) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 µM | Microtubule Targeting Agent | oncotarget.com |
| 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 µM | Tubulin Polymerization Inhibition | nih.gov |
| 1-(4-Fluorophenoxyacetyl)-4-(2-chlorophenyl)thiosemicarbazide (AB2) | LNCaP (Prostate) | 108.14 µM | Topoisomerase IIα inhibition | mdpi.com |
| Ciminalum–thiazolidinone hybrid | Various (NCI60 panel) | Submicromolar to micromolar GI50 | Cytotoxicity | nih.gov |
Antimicrobial and Antifungal Activity Studies (e.g., disruption of bacterial cell wall synthesis)
The antimicrobial potential of nitro-containing compounds is well-established, often involving the intracellular reduction of the nitro group to generate toxic radical species that damage DNA and other critical biomolecules. nih.gov Derivatives of this compound have been a focus of antimicrobial research.
A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated significant antitubercular activity. mdpi.com The most potent compound in this series showed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against M. tuberculosis H37Rv, which was comparable to the drug rifampin. mdpi.com This indicates that the 2-phenoxy-N-phenylacetamide scaffold is a promising framework for developing new antitubercular agents. mdpi.com
Furthermore, the broader class of fluoroquinolone antibiotics, which often feature a fluorine atom on the quinoline (B57606) ring, are known for their potent, broad-spectrum bactericidal activity. mdpi.com The synthesis of novel fluoroquinolone derivatives often starts from fluorinated aniline (B41778) precursors. mdpi.com The mechanism for many nitro-based antimicrobials involves the inhibition of nucleic acid synthesis or protein synthesis. researchgate.netnih.gov For instance, nitrofurans, another class of antimicrobials, are synthesized from nitrated furan-derived building blocks and are known to have broad antimicrobial properties. nih.gov The presence of both fluoro and nitro groups in the title compound suggests that its derivatives could exhibit potent antimicrobial and antifungal activities through various mechanisms, including the disruption of essential cellular processes like cell wall synthesis or DNA replication. nih.gov
Antioxidant Activity Assessment and Free Radical Scavenging
The evaluation of antioxidant properties is crucial in the development of new therapeutic agents, as oxidative stress is implicated in numerous diseases. mdpi.com The antioxidant capacity of compounds is often assessed through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netmdpi.com This method provides a rapid and convenient screening for the free radical-scavenging effectiveness of antioxidant substances. mdpi.com
While data on this compound is not extensively detailed, research on structurally related fluorinated compounds provides insight into the potential of this chemical class. For instance, a series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives have been synthesized and evaluated for their antioxidant activities. researchgate.netnih.gov In these studies, the antioxidant potential was quantified using the DPPH radical scavenging method. researchgate.net Findings revealed that certain derivatives, such as a dimethoxychalcone and its corresponding dihydropyrazole, exhibited the highest antioxidant activity within the tested series. researchgate.netnih.gov The free-radical scavenging activity of such compounds is often attributed to the presence of polyphenolic or flavonoid-like structures, which can donate hydrogen to neutralize free radicals. mdpi.comnih.gov
The research into related molecules suggests that the strategic incorporation of a fluoro-aromatic moiety is a viable path for developing compounds with significant antioxidant properties. mdpi.com The presence of phenols and flavonoids in various extracts has been shown to be responsible for their free-radical scavenging and antioxidant activities. nih.gov
Table 1: Antioxidant Activity of Structurally Related Chalcone Derivatives
| Compound Class | Key Finding | Assay Method | Source |
|---|---|---|---|
| 4'-fluoro-2'-hydroxychalcones | Dimethoxychalcone derivative (5a) showed the highest antioxidant activity in its series. | DPPH Radical Scavenging | researchgate.netnih.gov |
| Dihydropyrazole derivatives of chalcones | Dihydropyrazole derivative (6a) showed the highest antioxidant activity in its series. | DPPH Radical Scavenging | researchgate.netnih.gov |
Enzyme Kinetics and Inhibition Studies (e.g., esterases, metabolic pathways)
The ester functional group in this compound makes it a potential substrate or inhibitor for hydrolytic enzymes like esterases. While direct kinetic studies on this specific compound are limited, its close, non-fluorinated analog, p-nitrophenyl acetate (B1210297) (4-nitrophenyl acetate), is a widely used substrate for assaying esterase and lipase (B570770) activity. rsc.orgnih.govnih.gov The hydrolysis of p-nitrophenyl acetate releases the chromogenic product 4-nitrophenol, allowing for convenient spectrophotometric monitoring of enzyme activity. nih.govnih.gov
Kinetic parameters for the hydrolysis of p-nitrophenyl acetate have been determined for various enzymes. For example, studies on cytosolic esterases from the alfalfa leafcutting bee (Megachile rotundata) reported a Michaelis constant (Kₘ) of 1.24 x 10⁻⁴ M and a maximum velocity (Vₘₐₓ) of 2.29 x 10⁻⁹ mol/s per mg protein. nih.gov In another study using pressure-assisted capillary electrophoresis, the enzymatic hydrolysis of p-nitrophenyl acetate by carboxylesterase yielded a Kₘ of 0.83 mmol L⁻¹. rsc.org Research on penicillin G acylase from Kluyvera citrophila revealed rapid burst kinetics with rate constants for acylation and de-acylation of 73 mM⁻¹·s⁻¹ and 0.76 s⁻¹, respectively. nih.gov
Furthermore, derivatives containing the 2-fluoro-4-nitrophenyl moiety have been investigated as enzyme inhibitors. researchgate.net A study on 4-(2-Fluoro-4-nitrophenyl)morpholine derivatives found that they exhibited inhibitory effects on α-glucosidase and urease, with molecular docking studies supporting the experimental findings. researchgate.net This indicates that the fluoro-nitrophenyl scaffold can be a valuable pharmacophore for designing enzyme inhibitors.
Table 2: Enzyme Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate by Various Esterases
| Enzyme | Source Organism | Kinetic Parameter | Value | Source |
|---|---|---|---|---|
| Cytosolic Esterases | Megachile rotundata (Alfalfa Leafcutting Bee) | Kₘ | 1.24 x 10⁻⁴ M | nih.gov |
| Cytosolic Esterases | Megachile rotundata (Alfalfa Leafcutting Bee) | Vₘₐₓ | 2.29 x 10⁻⁹ mol/s per mg protein | nih.gov |
| Carboxylesterase | Not Specified | Kₘ | 0.83 mmol L⁻¹ | rsc.org |
| Penicillin G Acylase | Kluyvera citrophila | Acylation Rate (k_acyl) | 73 mM⁻¹·s⁻¹ | nih.gov |
| Penicillin G Acylase | Kluyvera citrophila | De-acylation Rate (k_deacyl) | 0.76 s⁻¹ | nih.gov |
Development as Biochemical Probes for Cellular Processes
Compounds with specific physicochemical properties are often developed as biochemical probes to investigate cellular functions and macromolecular structures. A key example is seen with a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. mdpi.com This molecule was specifically chosen for structural studies because of its good solubility and its propensity to form large, high-quality crystals suitable for X-ray diffraction analysis. mdpi.com Although the corresponding carboxylic acid had only modest activity against its target enzyme, the methyl ester derivative proved invaluable for obtaining high-resolution crystal structures. mdpi.com This allowed researchers to gain crucial preliminary structural information and understand the three-dimensional features of a promising class of antimycobacterial agents that interfere with iron homeostasis. mdpi.com This work underscores the utility of such ester derivatives as chemical probes for structural biology, facilitating the elucidation of enzyme-inhibitor interactions at the molecular level.
Considerations for Environmental Fate and Degradation Studies in Chemical Research
While direct studies on the environmental fate and degradation of this compound are not prominent in the available literature, considerations for such research can be drawn from metabolic studies of other complex xenobiotics. The chemical structure suggests several potential pathways for biotransformation. These include hydrolysis of the methyl ester bond by environmental esterases, reduction of the nitro group to an amino group, and potential oxidative defluorination.
Metabolic profiling of other fluorinated aromatic compounds, such as 4-fluoro-furanylfentanyl, has identified biotransformation pathways including epoxidation, hydration, N-dealkylation, and oxidative defluorination. mdpi.com Similarly, studies on other psychoactive amines have identified phase I metabolic pathways like N-demethylation and oxidation, as well as novel phase II conjugation pathways with dicarboxylic acids. nih.gov Therefore, a comprehensive environmental fate assessment of this compound would need to investigate these potential degradation and metabolic routes to understand its persistence, bioaccumulation, and transformation in various environmental compartments.
Emerging Research Frontiers and Future Prospects for Fluoro-Nitrophenylacetate Chemistry
The chemistry of fluoro-nitrophenylacetate and its derivatives presents several promising frontiers for future research. Based on the demonstrated biological activities of related structures, there is significant potential for designing novel therapeutic agents and specialized biochemical tools.
Future prospects include:
Development of Selective Enzyme Inhibitors: The inhibitory activity of related morpholine (B109124) derivatives against enzymes like α-glucosidase suggests that the fluoro-nitrophenyl scaffold is a strong candidate for developing new, more potent, and selective enzyme inhibitors. researchgate.net
Design of Novel Antioxidant Agents: Research on related chalcones indicates that the fluoroaromatic moiety can be part of highly effective antioxidant compounds. researchgate.netnih.gov Future work could focus on synthesizing and evaluating a library of this compound derivatives to optimize antioxidant and anti-inflammatory activities.
Creation of Advanced Biochemical Probes: The successful use of a related methyl ester in solving the crystal structure of a target protein highlights a major opportunity. mdpi.com Systematically designed derivatives could serve as valuable probes for structural biology and in cellular imaging to track specific molecular interactions or enzyme activities.
Scaffolding for Affordable Therapeutics: The core structure is a versatile building block. As noted in studies on related phenoxy-acetamide derivatives, such accessible scaffolds are considered ideal for modification in the search for novel and affordable therapeutic agents, for instance, against tuberculosis. mdpi.com
Strategic modifications to this chemical framework represent a promising direction for future research aimed at developing novel compounds with enhanced biological properties. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-Fluoro-4-nitrophenylacetate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or esterification of 2-fluoro-4-nitrophenylacetic acid. Key steps include refluxing in chlorobenzene (to stabilize intermediates) and using potassium carbonate to neutralize acidic byproducts . Precise temperature control (e.g., 110–130°C) and anhydrous conditions are critical to avoid side reactions. Reaction progress should be monitored via TLC or HPLC to isolate the ester product before recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : H NMR will show distinct signals for the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.5–8.5 ppm), with splitting patterns indicating the positions of fluorine and nitro groups .
- IR : Strong absorption bands at ~1720 cm (ester C=O) and ~1520–1350 cm (asymmetric/symmetric NO stretching) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 243.2 (CHFNO) and fragments like [M–OCH] validate the structure .
Q. How should this compound be stored to ensure stability during long-term research use?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as nitro groups can decompose under humid conditions. Regularly check purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and nitro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The fluorine atom at the ortho position deactivates the aromatic ring, directing electrophilic attacks to the para position relative to the nitro group. This regioselectivity is critical in Suzuki-Miyaura couplings, where the nitro group can act as a directing group. Researchers should use palladium catalysts (e.g., Pd(PPh)) and optimize reaction temperatures (80–100°C) to achieve selective coupling .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include unreacted 2-fluoro-4-nitrophenylacetic acid and methyl ester hydrolysis products. Use reverse-phase HPLC with a diode-array detector (DAD) at 254 nm for separation. For fluorinated byproducts, F NMR offers specificity in identifying fluorine-containing impurities. Calibrate with certified reference standards (e.g., Cayman Chemical’s protocols) to ensure accuracy .
Q. How can computational chemistry (DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the compound’s electrostatic potential, revealing nucleophilic/electrophilic sites for drug design. Molecular docking (AutoDock Vina) against enzyme targets (e.g., bacterial nitroreductases) predicts binding affinities. Validate predictions with in vitro assays using Gram-positive/-negative bacterial strains .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally similar nitroaromatic esters: How should researchers reconcile conflicting data?
- Methodological Answer : Compare purity levels (e.g., >95% vs. technical grade) and crystallization solvents (ethanol vs. acetone). For example, 4-Nitrophenylacetic acid (CAS 104-03-0) has a reported mp of 156°C , but impurities or polymorphic forms may alter this. Use differential scanning calorimetry (DSC) to verify thermal behavior and X-ray crystallography to confirm crystal structure .
Experimental Design Considerations
Q. Designing a kinetic study to assess the hydrolysis of this compound under varying pH conditions: What parameters must be controlled?
- Methodological Answer :
- Variables : pH (2–12), temperature (25–60°C), ionic strength.
- Analytical Tools : UV-Vis spectroscopy (monitor nitro group absorbance at 400 nm) or H NMR (track ester peak disappearance).
- Controls : Use buffered solutions (phosphate, acetate) to maintain pH. Account for autocatalysis by nitro group reduction products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
